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1. Introduction

Tungsten nitride (WNx) is a refractory ceramic material that has garnered significant interest
as a diffusion barrier in microelectronic devices. Its primary function is to prevent the
interdiffusion of materials, most notably between copper (Cu) or aluminum (Al) interconnects
and the underlying silicon (Si) substrate or dielectric layers.[1][2][3] This prevention is critical as
the diffusion of metal interconnects can lead to the formation of silicides, causing device failure
through short-circuiting.[1] WNx exhibits several desirable properties for this application,
including high thermal stability, excellent adhesion to both copper and dielectric materials, and
low electrical resistivity.[4] Furthermore, its dense structure, particularly in amorphous or
nanocrystalline forms, effectively blocks the diffusion pathways that are more prevalent in
materials with columnar grain structures.[3][5][6]

This document provides detailed application notes and experimental protocols for the
deposition and characterization of tungsten nitride thin films as diffusion barriers.

2. Key Properties of Tungsten Nitride Diffusion Barriers

Tungsten nitride films can be deposited in various stoichiometries (e.g., Wz2N, WN) and
crystallographic phases (amorphous or polycrystalline), which significantly influence their
performance.[7][8]
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Table 1: Typical Properties of Tungsten Nitride Thin Films for Diffusion Barrier Applications

Typical Value Deposition Method
Property Reference
Range Dependency

MOCVD, ALD films

Resistivity 123 - 240 pQ-cm generally exhibit lower  [7][9]
resistivity.
Amorphous or Lower deposition
Phase Polycrystalline (3- temperatures favor [2][71[8]
W:2N, 8-WN) amorphous structures.

ALD provides
excellent conformality,

Step Coverage > 90% o [71[10]
even in high-aspect-

ratio features.

Can be enhanced by
) Good to excellent on
Adhesion o surface pre- [4][11]
Si, SiO2, and Cu
treatments.

Amorphous films often
N Stable up to 600- ] N
Thermal Stability 800°C show higher stability [9][10]
against Cu diffusion.

3. Deposition Protocols

Several technigues can be employed to deposit WNx thin films. The choice of method depends
on the desired film properties, such as conformality, purity, and deposition temperature.

3.1. Protocol: Atomic Layer Deposition (ALD) of Tungsten Nitride

ALD is a technique that allows for the deposition of highly uniform and conformal thin films with
atomic-level control.[10][12]

» Objective: To deposit a thin, conformal tungsten nitride film for diffusion barrier applications.

e Precursors:
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o Tungsten Precursor: Bis(tert-butylimido)bis(dimethylamido)tungsten ((tBuN)z2(MezN)2W) or
Tungsten Hexafluoride (WFs).[10][12]

o Nitrogen Precursor: Ammonia (NHs).[10][12]

o Substrate: Silicon wafer with a native oxide layer or a patterned dielectric.

o Experimental Workflow:

One ALD Cycle

&
Inert Gas
Purge Tungsten
Ammonia Inert Gas Precursor Pulse
Pulse Purge

Heat to Deposition
Temperature
(250-350°C) >

Substrate Load into Pump Down to >
Preparation | ALD Reactor | Base Pressure

ALD Cycles Unload Coated Film
(e.g., 100-300 cycles) Substrate | Characterization

Click to download full resolution via product page
Caption: Atomic Layer Deposition Workflow for Tungsten Nitride.
e Procedure:

o Substrate Preparation: Clean the silicon substrate using a standard cleaning procedure
(e.g., RCA clean) to remove organic and metallic contaminants.

o Reactor Setup: Load the substrate into the ALD reactor.
o Process Conditions:

» Pump the reactor down to a base pressure of ~10~° Torr.
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» Heat the substrate to the desired deposition temperature, typically between 250°C and
350°C.[10]

o Deposition Cycle: Repeat the following sequence for the desired number of cycles to
achieve the target thickness (e.g., a deposition rate of ~2.2 A/cycle).[12] a. Introduce the
tungsten precursor into the chamber for a set pulse time (e.g., 0.1 seconds). b. Purge the
chamber with an inert gas (e.g., Ar or N2) to remove any unreacted precursor and
byproducts. c. Introduce ammonia (NHs) into the chamber for a set pulse time (e.g., 0.2
seconds). d. Purge the chamber again with the inert gas.

o Post-Deposition: Cool down the reactor and unload the substrate.
3.2. Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Tungsten Nitride

PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a
substrate. Plasma enhancement allows for lower deposition temperatures.

e Objective: To deposit a B-W2N film.[1][2]
e Precursors: Tungsten Hexafluoride (WFe), Nitrogen (N2), Hydrogen (Hz), and Argon (Ar).[2]

o Experimental Workflow:

Click to download full resolution via product page
Caption: PECVD Workflow for Tungsten Nitride Deposition.

e Procedure:

[¢]

Substrate Preparation: Clean the silicon wafer.

[¢]

Reactor Setup: Place the substrate on the heated chuck in the PECVD chamber.

Process Conditions:

o
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Evacuate the chamber to a base pressure below 10~> Torr.

Heat the substrate to the deposition temperature (e.g., 350°C).

Introduce the precursor gases at controlled flow rates.

Maintain a constant process pressure (e.g., 1-10 Torr).

o Deposition:
» Apply RF power (e.g., 13.56 MHz) to generate a plasma.

» The plasma decomposes the precursor gases, leading to the deposition of a WNx film
on the substrate.

» Continue the process until the desired film thickness is achieved.
o Post-Deposition:
= Turn off the RF power and gas flows.
» Cool the substrate under vacuum before unloading.
4. Characterization and Performance Evaluation Protocols

After deposition, the WNx films must be characterized to determine their properties and
evaluate their performance as a diffusion barrier.

4.1. Protocol: Barrier Performance Evaluation by Thermal Annealing

This protocol assesses the thermal stability of the WNx barrier against copper diffusion.
o Objective: To determine the failure temperature of the Cu/WNx/Si stack.

e Sample Structure: Cu (e.g., 100 nm) / WNx (e.g., 10-50 nm) / Si substrate.

o Experimental Workflow:
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Caption: Workflow for Diffusion Barrier Performance Testing.
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e Procedure:

o Sample Preparation: Deposit the Cu/WNx/Si stack. The WNx is deposited first on the Si
substrate, followed by the Cu layer.

o Annealing:

» Place the samples in a tube furnace with a controlled atmosphere (vacuum or flowing
N2/Ar).

» Anneal different samples at a range of temperatures (e.g., 400°C to 800°C) for a fixed
duration (e.g., 30 minutes).[9][10]

o Characterization: After annealing, characterize the samples using the following
techniques:

» X-Ray Diffraction (XRD): To detect the formation of new crystalline phases, such as
copper silicide (CusSi), which indicates barrier failure.[9]

» Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To
visually inspect the interfaces for signs of interdiffusion or reactions.[1][10]

» Rutherford Backscattering Spectrometry (RBS): To obtain a depth profile of the
elemental composition and identify the extent of Cu diffusion into the Si substrate.[11]

» Four-Point Probe: To measure the sheet resistance of the Cu film. A sharp increase in
sheet resistance can indicate a reaction between Cu and Si.[9]

Table 2: Performance of WNx Diffusion Barriers for Copper Interconnects
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Annealing
o Conditions Failure .
WNx Deposition . Failure
] (Time, Temperatur ] Reference
Thickness Method Mechanism
Atmospher e (°C)
e)
Formation of
_ copper
1.5nm ALD 30 min ~650 o [10]
silicide
crystals
15 nm MOCVD 1 hour, Ar >600 - [9]
ALD (with ,
22 nm 30 min >700 - [13]
NHs plasma)
) Intermixing of
25 nm (W2N) CvVvD 30 min 790 [9]

Cu and Si

5. Signaling Pathways and Logical Relationships

The fundamental role of the WNx diffusion barrier is to kinetically impede the diffusion of metal

atoms into the adjacent layers.

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://pubs.aip.org/aip/apl/article-pdf/82/14/2239/18577026/2239_1_online.pdf
https://www.researchgate.net/publication/234912080_MOCVD_of_tungsten_nitride_films_using_WCO6_and_NH3_for_Cu_diffusion_barrier
https://pubs.aip.org/avs/jvb/article-pdf/21/4/1411/7475002/1411_1_online.pdf
https://www.researchgate.net/publication/234912080_MOCVD_of_tungsten_nitride_films_using_WCO6_and_NH3_for_Cu_diffusion_barrier
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cu Interconnect

Interface 1

WNx Diffusion Barrier

|
P¢tential Diffusion Path |

Interface 2 Diffusion leads to

RSP -

Device Failure
(e.g., Short Circuit)

Dielectric (e.g., SiO2) / Si Substrate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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